4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
Overview
Description
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is an organic compound with the molecular formula C9H10ClFO2 It is a benzyl alcohol derivative, characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol typically involves the following steps:
Halogenation: Introduction of the chloro and fluoro substituents onto the benzene ring.
Ethoxylation: Introduction of the ethoxy group.
Reduction: Conversion of the intermediate compounds to the final benzyl alcohol derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and ethoxylation reactions, followed by purification processes such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids.
Reduction: Formation of corresponding hydrocarbons.
Substitution: Replacement of the chloro, ethoxy, or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-Chloro-3-ethoxy-2-fluorobenzaldehyde or 4-Chloro-3-ethoxy-2-fluorobenzoic acid.
Scientific Research Applications
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of chloro, ethoxy, and fluoro groups can influence its reactivity and binding affinity to various enzymes or receptors, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-ethoxybenzyl alcohol
- 4-Chloro-2-fluorobenzyl alcohol
- 3-Ethoxy-2-fluorobenzyl alcohol
Uniqueness
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is unique due to the specific combination of chloro, ethoxy, and fluoro substituents on the benzene ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(4-chloro-3-ethoxy-2-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZBCIIBPSEUHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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